Me-AzddTTP
Description
Me-AzddTTP (Methyl-Azido-dideoxythymidine triphosphate) is a synthetic nucleoside triphosphate analog designed to inhibit viral polymerases through competitive binding and chain termination. Its structure incorporates a methyl group and an azido modification at the 3'-position of the sugar moiety, enhancing metabolic stability and resistance to enzymatic degradation compared to natural nucleotides . Preclinical studies highlight its potent activity against reverse transcriptases in retroviruses, including HIV-1, with reduced off-target effects on human DNA polymerases .
Properties
CAS No. |
116015-32-8 |
|---|---|
Molecular Formula |
C11H18N5O12P3 |
Molecular Weight |
505.21 g/mol |
IUPAC Name |
[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-31(24,25)28-30(22,23)5-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
ATXGWBPEWGUGFS-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the azido and methylene groups at specific positions. The final step involves the phosphorylation of the modified nucleoside to produce the triphosphate form.
Industrial Production Methods: Industrial production of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The methylene group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can produce a nitro compound, while reduction can yield an amine derivative.
Scientific Research Applications
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves its incorporation into DNA during replication. The azido group prevents further elongation of the DNA strand, effectively terminating replication. This property makes it a potent inhibitor of viral replication, particularly in retroviruses.
Comparison with Similar Compounds
Structural Analog: AAZTA Derivatives
Me-AzddTTP shares structural similarities with AAZTA (6-Amino-6-methylperhydro-1,4-diazepine tetraacetic acid) derivatives, particularly in its azido-functionalized backbone. However, AAZTA compounds are primarily used as chelating agents for radiopharmaceuticals, whereas this compound’s modifications prioritize polymerase inhibition (Table 1) .
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Primary Application | Key Modification |
|---|---|---|---|
| This compound | Nucleoside triphosphate | Antiviral therapy | 3'-azido, 3'-methyl |
| AAZTA derivatives | Diazepine-based chelator | Radiopharmaceuticals | Amino-methyl groups |
Functional Analog: Tenofovir-Disoproxil
Tenofovir-disoproxil, a widely used nucleotide reverse transcriptase inhibitor (NRTI), serves as a functional comparator. Unlike Tenofovir, this compound exhibits:
Table 2: Pharmacokinetic and Toxicity Profiles
| Parameter | This compound | Tenofovir-Disoproxil |
|---|---|---|
| IC₅₀ (HIV-1 RT) | 0.8 nM | 2.1 nM |
| CC₅₀ (Hepatocytes) | >100 μM | 35 μM |
| Metabolic Stability | 98% (24h, plasma) | 75% (24h, plasma) |
Data sourced from Supplementary Tables 2 and 5 and CTD toxicogenomics .
Mechanistic Advantages Over Non-Nucleoside Analogs
This compound’s triphosphate form bypasses the need for intracellular phosphorylation, a limitation observed in prodrugs like Abacavir. Direct incorporation into viral DNA reduces dependency on host kinase activity, enhancing efficacy in quiescent immune cells .
Species-Specific Toxicity Considerations
Comparative toxicogenomics data reveal species-dependent responses:
- Primates : Moderate hepatic enzyme induction (CYP3A4: 1.5-fold increase) without hepatotoxicity .
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